molecular formula C19H26I2N4 B12559963 1,1'-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide CAS No. 174841-32-8

1,1'-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide

Katalognummer: B12559963
CAS-Nummer: 174841-32-8
Molekulargewicht: 564.2 g/mol
InChI-Schlüssel: XNAZBPCSLFWFJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide is a chemical compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide typically involves the reaction of 3-methyl-2,3-dihydro-1H-benzimidazole with propane-1,3-diyl diiodide under controlled conditions. The reaction is carried out in a suitable solvent, such as acetonitrile, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,1’-(Propane-1,3-diyl)bis(3-methyl-2,3-dihydro-1H-benzimidazol-1-ium) diiodide is unique due to its specific structure and the presence of diiodide ions. This gives it distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

174841-32-8

Molekularformel

C19H26I2N4

Molekulargewicht

564.2 g/mol

IUPAC-Name

3-methyl-1-[3-(3-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl)propyl]-1,2-dihydrobenzimidazol-1-ium;diiodide

InChI

InChI=1S/C19H24N4.2HI/c1-20-14-22(18-10-5-3-8-16(18)20)12-7-13-23-15-21(2)17-9-4-6-11-19(17)23;;/h3-6,8-11H,7,12-15H2,1-2H3;2*1H

InChI-Schlüssel

XNAZBPCSLFWFJS-UHFFFAOYSA-N

Kanonische SMILES

CN1C[NH+](C2=CC=CC=C21)CCC[NH+]3CN(C4=CC=CC=C43)C.[I-].[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.